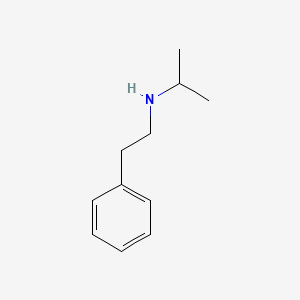

N-(2-phenylethyl)propan-2-amine

Overview

Description

N-(2-phenylethyl)propan-2-amine, also known as (2-phenylethyl)(propan-2-yl)amine, is a compound with the CAS Number 52007-97-3 . It has a molecular weight of 163.26 and is a liquid at room temperature . This compound is an organic synthetic raw material, mainly used for the synthesis of pesticide herbicides, synthetic medicine, dyes, rubber vulcanization accelerators, surfactants, detergents, and defoamers .

Synthesis Analysis

The synthesis of N-(2-phenylethyl)propan-2-amine can be achieved through transaminase-mediated synthesis, which is an environmentally and economically attractive method . This process involves the use of prochiral ketones . Another method involves the amidation of primary nitroalkanes .Molecular Structure Analysis

The molecular structure of N-(2-phenylethyl)propan-2-amine can be represented by the InChI code1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 . This indicates that the compound consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Physical And Chemical Properties Analysis

N-(2-phenylethyl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 163.26 and is soluble in ethanol, methanol, and chloroform but is practically insoluble in water.Scientific Research Applications

Synthesis of Enantiopure Drug-like Compounds

N-(2-phenylethyl)propan-2-amine: is utilized in the synthesis of enantiopure drug-like compounds, particularly 1-(3′,4′-disubstituted phenyl)propan-2-amines. These compounds are significant due to their presence in approximately 40% of all active pharmaceutical ingredients. The use of transaminases offers an environmentally friendly and economically viable method for the direct synthesis of these pharmaceutically relevant derivatives from prochiral ketones .

Cognitive Function Improvement

Derivatives of N-(2-phenylethyl)propan-2-amine , such as (2R)-1-phenylpropan-2-amine, have been reported to improve cognitive function in patients with multiple sclerosis. This highlights the compound’s potential in therapeutic applications targeting neurological disorders .

Treatment of Obesity

The compound’s derivatives are found in commercial drugs used for the treatment of obesity. For instance, benzphetamine, which is a 1-arylpropan-2-amine derivative, is utilized in this context, indicating the importance of N-(2-phenylethyl)propan-2-amine in weight management therapies .

Parkinson’s Disease Medication

N-(2-phenylethyl)propan-2-amine: is also a precursor in the synthesis of drugs for Parkinson’s disease, such as L-DOPA and selegiline. These medications are crucial for managing symptoms and improving the quality of life for individuals with Parkinson’s .

ADHD and Narcolepsy Treatment

The compound is involved in the production of medications like dextroamphetamine, which are prescribed for attention deficit hyperactivity disorder (ADHD) and narcolepsy. This underscores its role in the development of treatments for these conditions .

Benign Prostatic Hyperplasia Therapy

Another application is in the synthesis of tamsulosin, a drug used to treat benign prostatic hyperplasia. The compound’s derivatives serve as active ingredients in medications that alleviate the symptoms of this condition .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as amphetamines and their derivatives, are known to interact with various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other phenethylamines, which typically work by increasing the concentration of certain neurotransmitters in the nervous system .

Biochemical Pathways

Phenethylamines typically affect pathways related to the synthesis, release, and reuptake of various neurotransmitters .

Pharmacokinetics

It’s known that the compound is soluble in ethanol, methanol, and chloroform but is practically insoluble in water. This could potentially impact its bioavailability.

Result of Action

Similar compounds are known to have significant effects on neurotransmitter systems, potentially leading to changes in mood, cognition, and behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-phenylethyl)propan-2-amine. For instance, the compound’s solubility characteristics suggest that it may be more effective in certain environments (e.g., where ethanol, methanol, or chloroform are present) compared to others (e.g., aqueous environments).

properties

IUPAC Name |

N-(2-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPAEWJKFXEUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436223 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)propan-2-amine | |

CAS RN |

52007-97-3 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

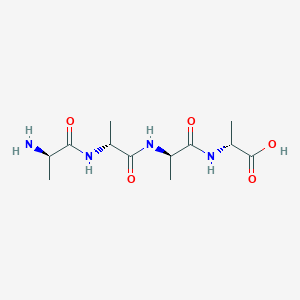

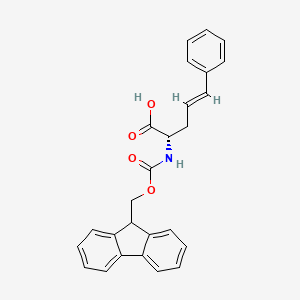

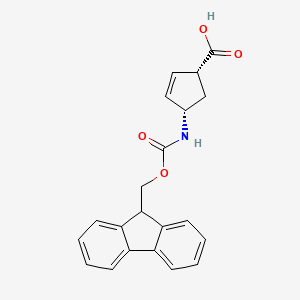

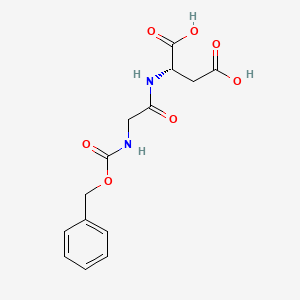

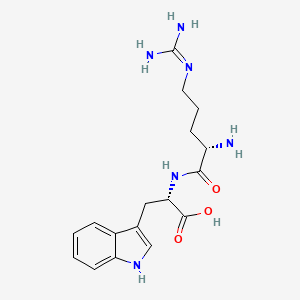

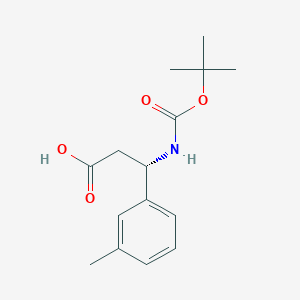

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)